d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide
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Overview
Description
Preparation Methods
The synthesis of D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in biochemical and physiological processes, depending on the nature of the compound and the site of binding . The molecular targets and pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide can be compared with other similar compounds, such as:
Pyridoxamine 5’-phosphate: This compound also contains a pyridoxamine with a phosphate group at the 5’-position.
Phosphoethanolamines: These compounds contain a phosphate group attached to an ethanolamine.
Methylpyridines: These compounds contain a methyl group attached to a pyridine ring.
The uniqueness of this compound lies in its specific structure and the presence of both the phosphate and cycloserylamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N3O7P |
---|---|
Molecular Weight |
333.23 g/mol |
IUPAC Name |
[5-hydroxy-6-methyl-4-[[[(4R)-3-oxo-1,2-oxazolidin-4-yl]amino]methyl]pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N3O7P/c1-6-10(15)8(3-13-9-5-20-14-11(9)16)7(2-12-6)4-21-22(17,18)19/h2,9,13,15H,3-5H2,1H3,(H,14,16)(H2,17,18,19)/t9-/m1/s1 |
InChI Key |
NNRZSZJOQKAGTO-SECBINFHSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H]2CONC2=O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2CONC2=O)COP(=O)(O)O |
Origin of Product |
United States |
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